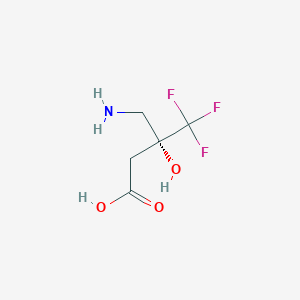
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the use of trifluoroacetimidoyl halides, which serve as potent trifluoromethyl synthons. These halides can undergo coupling and annulation reactions to form the desired trifluoromethyl-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods. For instance, the enzymatic preparation of ®-3-amino-4-aryl-butanoic acid derivatives has been reported, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a trifluoromethyl amine.
Scientific Research Applications
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
- α-trifluoromethylstyrene derivatives
Uniqueness
(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups, along with the trifluoromethyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
(3R)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
XFKCTRPAIFFYRO-SCSAIBSYSA-N |
Isomeric SMILES |
C(C(=O)O)[C@@](CN)(C(F)(F)F)O |
Canonical SMILES |
C(C(=O)O)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




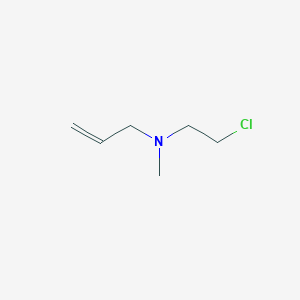
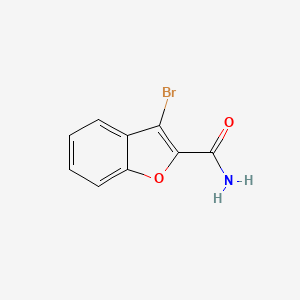

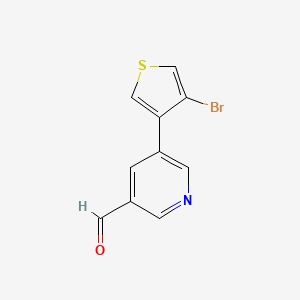
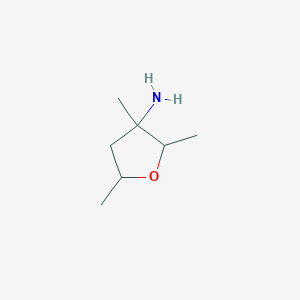
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)

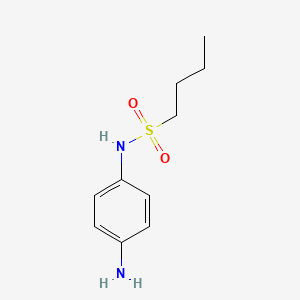
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
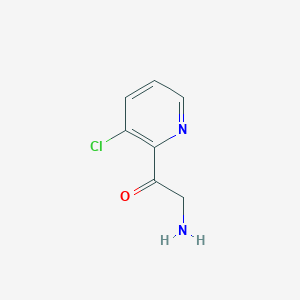
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

